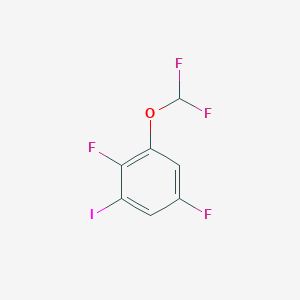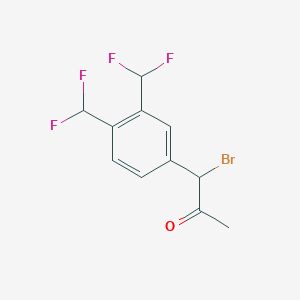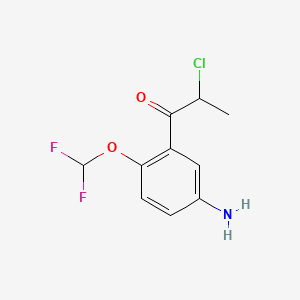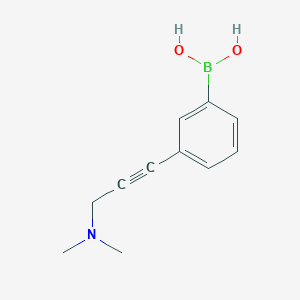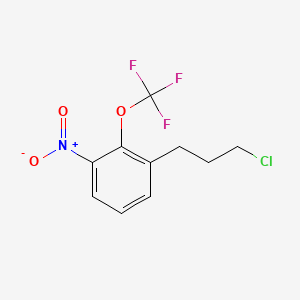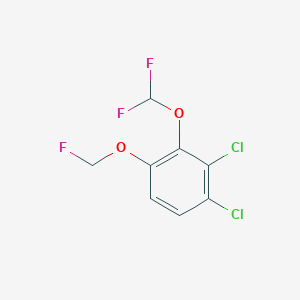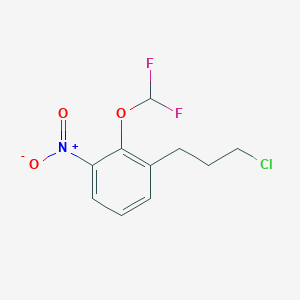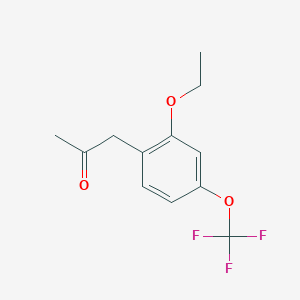
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O3 This compound is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent synthesis. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, such as those involved in inflammation or microbial growth, by inhibiting or activating specific proteins or enzymes.
Comparación Con Compuestos Similares
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one and 1-(2-(trifluoromethoxy)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both ethoxy and trifluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H13F3O3 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
1-[2-ethoxy-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-17-11-7-10(18-12(13,14)15)5-4-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
RWFHCTLJNPPZHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


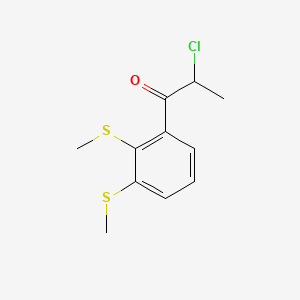
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
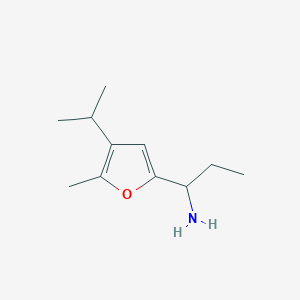
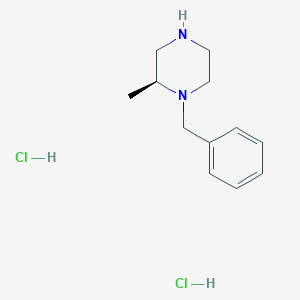
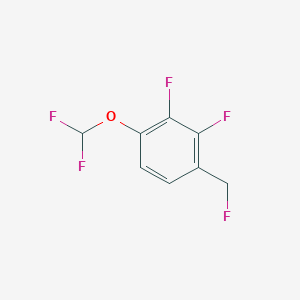
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
